4-fluoro-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine
Description
4-Fluoro-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine is a benzothiazole derivative characterized by a fluorine atom at the 4-position of the benzothiazole ring and a 4-methoxyphenyl group attached to the amine at the 2-position. Benzothiazoles are heterocyclic compounds with a fused benzene and thiazole ring, often associated with diverse biological activities, including antimicrobial, anticancer, and kinase inhibitory properties.
Properties
IUPAC Name |
4-fluoro-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2OS/c1-18-10-7-5-9(6-8-10)16-14-17-13-11(15)3-2-4-12(13)19-14/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPVHTLVQMIZPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC3=C(C=CC=C3S2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of Fluoro and Methoxy Groups: The introduction of the fluoro and methoxy groups can be achieved through nucleophilic substitution reactions. For instance, 4-fluoroaniline can be reacted with 4-methoxybenzoyl chloride in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogenated compounds and bases (e.g., sodium hydroxide) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Medicinal Chemistry
4-Fluoro-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine has shown significant potential as a therapeutic agent:
-
Anticancer Activity : Studies indicate that benzothiazole derivatives exhibit potent anticancer properties. For instance, compounds with similar structures have been tested against various human tumor cell lines, demonstrating effective growth inhibition. The compound's mechanism may involve the modulation of specific enzymes associated with cell proliferation .
Cell Line IC50 (µM) Colorectal Adenocarcinoma 0.25 Breast Cancer Variable - Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against several pathogens. For example, it demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus at 32 µg/mL and Candida albicans at 16 µg/mL .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Biological Studies
In biological research, this compound is used to study its effects on various cellular processes:
- Anti-inflammatory Effects : Preliminary studies suggest that derivatives of benzothiazole can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .
- Enzyme Inhibition : The compound has been tested for its inhibitory effects on enzymes such as monoamine oxidase and cholinesterase, which are relevant in neurodegenerative diseases .
Material Science
The unique chemical properties of this compound make it suitable for applications in material science:
- Polymer Development : Researchers are exploring the use of this compound in creating advanced materials with specific properties, such as enhanced thermal stability and electrical conductivity .
Agricultural Applications
This compound is also being investigated for its potential use in agriculture:
- Pesticidal Properties : Studies indicate that benzothiazole derivatives may possess herbicidal or pesticidal activities, contributing to sustainable agricultural practices.
Case Studies and Research Findings
- Antiproliferative Activity Study : A series of benzothiazole derivatives were synthesized and tested against human cancer cell lines. The study found that modifications at specific positions on the benzothiazole ring significantly impacted their antiproliferative activity. The most potent compounds exhibited IC50 values in the nanomolar range against breast cancer cells .
- Antimicrobial Efficacy Analysis : A comprehensive evaluation of various benzothiazole derivatives highlighted the structure-activity relationship (SAR) between molecular modifications and antimicrobial potency. The presence of halogen substituents was found to enhance antibacterial activity significantly .
- Material Properties Investigation : Research into the use of benzothiazole derivatives in polymer science demonstrated that incorporating these compounds could lead to materials with improved mechanical properties and thermal stability, indicating their potential in advanced manufacturing processes .
Mechanism of Action
The mechanism of action of 4-fluoro-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
Benzothiazole vs. Thiazole Derivatives
- Target Compound : Features a benzothiazole core (fused benzene-thiazole system).
- Benzyl-[4-(4-fluorophenyl)-thiazol-2-yl]amine (): Similar thiazole structure but with a benzyl group instead of methoxyphenyl on the amine.
Substituent Effects
- 4-Fluoro-N-(2-furylmethyl)-1,3-benzothiazol-2-amine (): Shares the benzothiazole core and 4-fluoro substitution but replaces the methoxyphenyl with a furylmethyl group. The furan ring introduces oxygen-based polarity, which may enhance solubility but reduce lipid bilayer penetration compared to the methoxyphenyl group .
- MortaparibMild (): A thiazole-triazole hybrid with a thiophene substituent. While it shares an amine-thiazole linkage, the triazole and thiophene groups confer distinct electronic properties and PARP1/Mortalin inhibitory activity, unlike the target compound’s simpler benzothiazole framework .
Antimicrobial Activity
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine (): Exhibits antibacterial activity against Staphylococcus aureus and Escherichia coli. The chloro and methyl groups likely enhance hydrophobic interactions with bacterial targets, whereas the target compound’s methoxy group may modulate specificity .
- 3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one (): Combines thiadiazole and thiazolidinone moieties with a 4-methoxyphenyl group.
Receptor Antagonism
Physicochemical Properties
Biological Activity
4-Fluoro-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine is a compound belonging to the benzothiazole class, characterized by a heterocyclic structure that incorporates both sulfur and nitrogen atoms. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its diverse biological activities.
Chemical Structure
The chemical formula for this compound is . The presence of the fluoro and methoxy groups on the benzothiazole ring contributes to its unique properties and biological activities.
Antimicrobial Properties
Research indicates that benzothiazole derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted that related compounds showed potent activity against Staphylococcus aureus , with minimum inhibitory concentration (MIC) values indicating effectiveness at low concentrations (e.g., 8 µg/mL) compared to traditional antibiotics like Triclocarban (TCC) .
Anticancer Activity
The compound has been investigated for its potential anticancer properties. It is believed to inhibit specific enzymes involved in cell proliferation, thereby exerting cytotoxic effects on cancer cells. In vitro studies have demonstrated that benzothiazole derivatives can selectively induce cytotoxicity in various tumor cell lines while sparing non-tumor cells .
The mechanism of action for this compound involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit key pathways associated with tumor growth and inflammation .
Comparative Studies
Comparative studies with similar compounds show that the unique structural features of this compound enhance its biological activity. For instance, compounds lacking substituents or with bulky groups exhibit reduced antimicrobial efficacy .
Table 1: Biological Activities of this compound
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against S. aureus | |
| Anticancer | Cytotoxic to tumor cells | |
| Mechanism | Enzyme inhibition |
Case Study: Antimicrobial Efficacy
In a controlled study, various benzothiazole derivatives were tested against Enterococcus faecalis , a common nosocomial pathogen. The results indicated that certain derivatives exhibited higher potency than established antibiotics, suggesting that modifications to the benzothiazole structure can lead to enhanced antimicrobial properties .
Case Study: Cytotoxicity Assessment
A cytotoxicity assessment was conducted using human non-malignant mammary epithelial cells (MCF-10A). The study found that while some derivatives exhibited cytotoxic effects at higher concentrations (IC50 values ranging from 16 to 32 µg/mL), others showed minimal impact on normal cell growth, indicating a favorable therapeutic window for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
